molecular formula C15H11ClF3N5O2 B2598064 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 338772-96-6

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B2598064
CAS No.: 338772-96-6
M. Wt: 385.73
InChI Key: HKXFDXRLJOPDDW-UHFFFAOYSA-N
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Description

This compound features a dihydropyrido-pyrazine-dione core fused with a 3-chloro-5-(trifluoromethyl)-pyridinylaminoethyl substituent. The trifluoromethyl (-CF₃) and chloro (-Cl) groups contribute to its high lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or CNS-targeted drugs.

Properties

IUPAC Name

4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-pyrido[2,3-b]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5O2/c16-9-6-8(15(17,18)19)7-22-11(9)20-4-5-24-12-10(2-1-3-21-12)23-13(25)14(24)26/h1-3,6-7H,4-5H2,(H,20,22)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXFDXRLJOPDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Amination: The pyridine intermediate undergoes nucleophilic substitution with an appropriate amine to introduce the aminoethyl group.

    Cyclization: The aminoethyl-substituted pyridine is then subjected to cyclization reactions to form the dihydropyrido[2,3-b]pyrazine-2,3-dione core. This step often involves the use of cyclizing agents and specific reaction conditions to ensure the formation of the desired ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound’s dihydropyrido-pyrazine-dione core differentiates it from analogs like pyrido-pyrimidine-diones (e.g., 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, C₁₆H₁₄ClN₃O₃, MW 355.76) . Key differences include:

  • Chlorine positioning : The 3-chloro substituent on the pyridine ring may reduce steric hindrance compared to 4-chlorophenyl derivatives (e.g., compounds in and ) .
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Stability Notes
Target Compound Dihydropyrido-pyrazine-dione 3-Cl, 5-CF₃-pyridinylaminoethyl ~455.8 3.5–4.2 High metabolic stability
3-(3-Chlorobenzyl)-pyrido-pyrimidine-dione Pyrido-pyrimidine-dione 3-Cl-benzyl, 5-OCH₃, 1-CH₃ 355.76 2.8–3.4 Moderate stability; prone to demethylation
4,5-Dichloro-2-(β-trifluoroethyl)pyridazinone Pyridazinone 4,5-Cl, β-CF₃CH₂ Not reported ~2.5 Base-sensitive; elimination risks

Biological Activity

The compound 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a complex organic molecule with potential biological activities. Its structure includes a pyridine ring, a dihydropyrido core, and a trifluoromethyl group, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₉ClF₃N₄O₂
  • Molecular Weight : 360.69 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound’s bioavailability.

The exact mechanism of action for this compound remains to be fully elucidated. However, several studies suggest that compounds with similar structural motifs may interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Preliminary data indicate that related compounds have shown significant COX-1 and COX-2 inhibition .
  • Receptor Modulation : It may act as a modulator for specific receptors involved in pain and inflammation pathways, similar to other pyridine derivatives that target TRPV1 receptors .

Anti-inflammatory Effects

Research has indicated that derivatives of pyridine and pyrazine compounds exhibit anti-inflammatory properties. For instance:

  • In vitro Studies : Compounds structurally related to our target have demonstrated IC₅₀ values against COX enzymes ranging from 19.45 μM to 42.1 μM . This suggests that our compound may also exhibit similar anti-inflammatory activity.

Antimicrobial Activity

Some studies have pointed to the potential antimicrobial properties of compounds containing pyridine rings. The presence of halogen substituents (like chlorine) and trifluoromethyl groups is often associated with enhanced antimicrobial efficacy due to increased membrane permeability and interaction with microbial enzymes.

Study 1: COX Inhibition

A study evaluating the anti-inflammatory effects of various pyridine derivatives found that certain analogs significantly inhibited COX activity in vitro. The most potent compounds had IC₅₀ values comparable to established NSAIDs like diclofenac .

Study 2: TRPV1 Receptor Modulation

Another investigation into similar compounds revealed their ability to modulate TRPV1 receptors effectively. This modulation is crucial for pain management therapies . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyridine ring could enhance receptor affinity.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be favorable due to:

  • Enhanced Lipophilicity : The trifluoromethyl group contributes to increased lipophilicity, which may improve absorption and distribution.
  • Metabolic Stability : Such modifications often lead to greater resistance to metabolic degradation.

Q & A

Q. How are regioselectivity challenges addressed during functionalization of the pyridine ring?

  • Methodological Answer :
  • Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution patterns.
  • Microwave-assisted synthesis : Enhance reaction specificity with controlled heating (e.g., 150°C for 10 minutes) .

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